7-Methyloctanal

Description

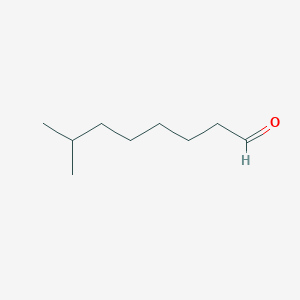

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPPVSMCCSLJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956560 | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49824-43-3, 35127-50-5 | |

| Record name | 7-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49824-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isononan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035127505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049824433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methyloctanal

Oxidative Routes from Branched-Chain Alcohols

The conversion of 7-methyloctan-1-ol to 7-methyloctanal is a key transformation that can be achieved through several oxidative methods. These methods are chosen based on their mildness, selectivity, and tolerance of various functional groups.

Swern Oxidation Approaches from 7-Methyloctan-1-ol

The Swern oxidation is a widely utilized method for the oxidation of primary alcohols to aldehydes under mild conditions. wikipedia.org The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534). wikipedia.orgyoutube.com

The mechanism begins with the reaction of DMSO with oxalyl chloride to form the reactive electrophilic species, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide. wikipedia.org The alcohol, 7-methyloctan-1-ol, then adds to this species to form an alkoxysulfonium salt. The addition of triethylamine facilitates the deprotonation and subsequent intramolecular elimination to yield this compound, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The mild conditions of the Swern oxidation make it compatible with a wide range of functional groups. wikipedia.org A Korean patent describes a process where a Swern oxidation is used to prepare an aldehyde from a primary alcohol as part of a multi-step synthesis. googleapis.com

| Reactant | Reagents | Product | Key Features |

| 7-Methyloctan-1-ol | 1. Oxalyl chloride, DMSO2. Triethylamine | This compound | Mild reaction conditions, high yield, tolerance of other functional groups. wikipedia.orgyoutube.com |

Dehydrogenation/Oxidation of 7-Methyloctan-1-ol

Catalytic dehydrogenation and oxidation offer an alternative route to this compound from its corresponding alcohol. This approach can be advantageous due to the use of catalytic systems, which can offer high efficiency and selectivity. Isononyl alcohol, a category that includes 7-methyloctan-1-ol, can be oxidized to produce the corresponding aldehyde. atamanchemicals.com

Carbon-Carbon Bond Formation Strategies in Precursor Synthesis

The synthesis of the precursor alcohol, 7-methyloctan-1-ol, is a critical step that often involves the strategic formation of carbon-carbon bonds to construct the branched alkyl chain.

Kochi Coupling-Based Synthesis of Branched Alcohols

A modular route to synthesize 7-methyloctan-1-ol has been developed utilizing a Kochi coupling reaction. nih.gov This method involves the coupling of a bromoalcohol with an isopropyl Grignard reagent (iPrMgBr). nih.gov The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.comacechemistry.co.uk The reaction of a Grignard reagent with an aldehyde or ketone produces a primary, secondary, or tertiary alcohol. ncert.nic.inmasterorganicchemistry.com

Homologation and Derivatization Routes

Homologation, or the extension of a carbon chain by a single carbon atom, and subsequent derivatization are also viable strategies. The Wittig reaction is a powerful tool for carbon-carbon bond formation and chain extension, allowing for the conversion of aldehydes or ketones into alkenes. testbook.commasterorganicchemistry.com These alkenes can then be further functionalized. A chemo-enzymatic approach combining a carboxylic acid reduction with a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters, which involves a two-carbon chain extension. beilstein-journals.org

| Precursor Strategy | Key Reaction | Description |

| Kochi Coupling | Grignard Reaction | Coupling of a bromoalcohol with an isopropyl Grignard reagent to form the branched alcohol precursor. nih.gov |

| Homologation | Wittig Reaction | Extension of a carbon chain by reacting an aldehyde or ketone with a phosphorus ylide to form an alkene, which can be further modified. testbook.commasterorganicchemistry.combeilstein-journals.org |

Emerging Concepts in Stereoselective Synthesis of Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is an area of growing importance. Asymmetric synthesis allows for the preparation of enantiomerically enriched compounds, which is crucial in fields such as fragrance chemistry and pharmaceuticals. amazon.com

Recent advancements in organocatalysis have provided powerful tools for the asymmetric functionalization of aldehydes. mdpi.com For instance, histidine-catalyzed asymmetric direct cross-aldol reactions of enolizable aldehydes can provide access to syn-configured β-hydroxyaldehydes. capes.gov.br Chiral auxiliaries are also widely used to control the stereochemistry of reactions. numberanalytics.comresearchgate.net The stereoselective synthesis of chiral sulfinyl compounds and their application as chiral auxiliaries is a notable example. nih.gov Furthermore, stereoselective Ireland-Claisen rearrangements and other advanced synthetic transformations are being explored for the synthesis of complex chiral molecules. rsc.org

Asymmetric Synthesis of Branched Aldehydes (e.g., 2-Methyloctanal)

The synthesis of chiral branched aldehydes often serves as a model for developing methodologies applicable to similar structures, such as this compound. A well-documented approach involves the asymmetric synthesis of 2-methyloctanal (B1594714) through the use of chiral metalloenamines. uoa.grresearchgate.net This method leverages chiral amines, often derived from readily available amino acids, to induce stereoselectivity. uoa.grresearchgate.net

The general process begins with the reaction of a straight-chain aldehyde (e.g., octanal) with a chiral alkoxy amine to form a chiral aldimine. uoa.grresearchgate.net These chiral amines can be synthesized from amino acids like (S)-leucine or (S)-phenylalanine. uoa.gr The resulting aldimine is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a lithioenamine intermediate at low temperatures (e.g., -78 °C). uoa.gr This chiral intermediate directs the subsequent alkylation step. The addition of an alkylating agent, such as methyl iodide, occurs stereoselectively. Finally, hydrolysis of the resulting imine, often with a mild acid buffer system like sodium acetate/acetic acid, yields the chiral branched aldehyde, in this case, 2-methyloctanal. uoa.gr

Research has shown that various parameters, including the structure of the chiral amine, influence the degree of asymmetric induction. uoa.gr Studies using different chiral alkoxy amines derived from various amino acids have demonstrated the feasibility of producing either the (R) or (S) enantiomer of 2-methyloctanal with enantiomeric excesses (ee) reaching up to 58%. uoa.grresearchgate.net The chemical yields for these reactions are typically moderate to good, ranging from 34% to 76%. uoa.gr

Table 1: Asymmetric Synthesis of 2-Methyloctanal via Chiral Metalloenamines

| Chiral Amine Source | Alkylating Agent | Resulting Aldehyde | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-Phenylalanine | Methyl Iodide | (S)-2-Methyloctanal | up to 47% | uoa.gr |

| (S)-Leucine | Methyl Iodide | (S)-2-Methyloctanal | up to 43% | uoa.gr |

| (S)-Valine | Methyl Iodide | (S)-2-Methyloctanal | up to 17% | uoa.gr |

| (R)-Phenylglycine | Methyl Iodide | (R)-2-Methyloctanal | up to 58% | uoa.gr |

Chiral Auxiliaries and Catalytic Asymmetric Approaches

To achieve higher levels of stereocontrol, chemists often employ chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orguvic.ca

Prominent examples of chiral auxiliaries used in asymmetric synthesis include:

Evans' Oxazolidinones: These are widely used for stereoselective aldol (B89426) reactions, alkylations, and acylations. wikipedia.orgnumberanalytics.com An acyl oxazolidinone can be enolized and then reacted with an electrophile, with the bulky substituent on the oxazolidinone ring effectively shielding one face of the enolate, leading to highly diastereoselective alkylation. uvic.ca

Oppolzer's Camphorsultam: This auxiliary is effective in controlling the stereochemistry of various reactions, including alkylations and Diels-Alder reactions. numberanalytics.com

SAMP/RAMP Hydrazines: Developed by Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used to form chiral hydrazones from aldehydes and ketones, which can then undergo highly diastereoselective alkylation. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a chiral enolate, directing electrophilic attack. | wikipedia.orgnumberanalytics.com |

| Oppolzer's Camphorsultam | Alkylations, Cycloadditions | Rigid bicyclic structure provides excellent stereocontrol. | numberanalytics.com |

| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | Forms chiral hydrazones that undergo diastereoselective alkylation. | wikipedia.org |

| trans-2-Phenylcyclohexanol | General Asymmetric Synthesis | An alternative to 8-phenylmenthol, introduced by Whitesell. | wikipedia.org |

Green Chemistry Principles in this compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govecoonline.com Applying its 12 principles to the synthesis of a fine chemical like this compound aims to improve sustainability by enhancing efficiency, reducing waste, and minimizing environmental impact. ecoonline.comyale.edu

Key principles relevant to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org Metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, are used to quantify waste generation. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, like additions, are preferred over those that generate stoichiometric byproducts.

Use of Catalysis: Catalytic reagents, which are used in small amounts and can be recycled, are superior to stoichiometric reagents (including many chiral auxiliaries). yale.edumlsu.ac.in

Design for Energy Efficiency: Chemical reactions should ideally be run at ambient temperature and pressure to minimize energy consumption. acs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, rather than depletable fossil fuels is a core tenet of sustainability. epa.govecoonline.com

Enzyme-Catalyzed Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. alfa-chemistry.comdrpress.org Enzymes operate under mild conditions (pH, temperature, and pressure), are highly specific, and can produce chiral compounds with very high enantioselectivity, often eliminating the need for protecting groups. acs.orgunipd.it

For the synthesis of a chiral aldehyde like this compound, several enzymatic strategies could be envisioned:

Kinetic Resolution of a Precursor Alcohol: A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used for the enantioselective acylation of racemic 7-methyloctanol. unipd.itjku.at The enzyme would selectively acylate one enantiomer, leaving the other as the unreacted alcohol. The resulting ester and alcohol can then be separated, providing access to both enantiomers of the precursor, which can subsequently be oxidized to the corresponding aldehyde.

Asymmetric Reduction of a Ketone: An alcohol dehydrogenase (ADH) could catalyze the asymmetric reduction of a prochiral ketone (e.g., 7-methyl-2-octanone) to a specific enantiomer of 7-methyloctanol.

Direct Biosynthesis: Phenylalanine/tyrosine ammonia (B1221849) lyase (PTAL) enzymes have been used in biotransformations to produce valuable compounds. nih.gov While direct synthesis of this compound might be complex, engineered enzyme cascades could potentially build the molecule from simpler, renewable feedstocks.

The use of enzymes aligns with multiple green chemistry principles by offering high selectivity, mild reaction conditions, and biodegradability of the catalyst. drpress.orgjku.at

Table 3: Relevant Enzyme Classes for Green Organic Synthesis

| Enzyme Class | Typical Reaction Catalyzed | Application in Synthesis | Reference |

|---|---|---|---|

| Hydrolases (e.g., Lipases) | Ester hydrolysis, Esterification, Transesterification | Kinetic resolution of racemic alcohols, acids, and esters. | unipd.itjku.at |

| Oxidoreductases (e.g., ADH) | Oxidation of alcohols, Reduction of ketones/aldehydes | Asymmetric synthesis of chiral alcohols or oxidation to aldehydes. | drpress.org |

| Lyases | Addition/elimination of groups to/from double bonds | Formation of C-C, C-O, and C-N bonds. | nih.gov |

| Polymerases | Polymerization | Enzyme-catalyzed synthesis of polyesters. | mdpi.com |

Sustainable Reagents and Solvent Selection

The choice of reagents and solvents has a profound impact on the environmental footprint of a chemical process. epitomejournals.com Traditional organic synthesis often relies on hazardous solvents like dichloromethane, chloroform, and benzene, which are toxic and volatile. epitomejournals.comjetir.org

Green chemistry promotes the use of safer alternatives: ecoonline.com

Water: An abundant, non-toxic, and non-flammable solvent, ideal for certain reactions. jetir.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and easily removable solvent that can be an excellent medium for certain catalytic reactions, including enzymatic ones. jetir.org

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), offer more favorable environmental and safety profiles compared to many petroleum-derived ethers like THF or diethyl ether. carloerbareagents.com

Solvent-free Reactions: Whenever possible, running reactions without a solvent minimizes waste and simplifies purification. jocpr.com

In the context of synthesizing this compound, a traditional oxidation of 7-methyloctanol might use a chromium-based reagent in a chlorinated solvent. A greener approach would involve catalytic oxidation using a safer catalyst, potentially with air as the terminal oxidant, in a more benign solvent like CPME or even in a solvent-free system.

Table 4: Comparison of Traditional and Green Solvents

| Solvent | Type | Key Properties/Concerns | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Volatile, suspected carcinogen, high environmental impact. | nih.gov |

| Toluene | Traditional | Toxic, derived from petroleum. | epitomejournals.com |

| Water | Green | Non-toxic, abundant, non-flammable; limited solubility for nonpolar compounds. | jetir.org |

| Ethanol | Green | Renewable, low toxicity, biodegradable. | carloerbareagents.com |

| Cyclopentyl methyl ether (CPME) | Green | Higher boiling point, lower peroxide formation, and greater stability than many ethers. | carloerbareagents.com |

| Supercritical CO₂ | Green | Non-toxic, non-flammable, easily removed; requires high pressure. | jetir.org |

Chemical Reactivity and Mechanistic Investigations of 7 Methyloctanal

Nucleophilic Additions and Condensation Reactions

The carbonyl group in 7-methyloctanal is a key functional group that dictates its reactivity, making it susceptible to nucleophilic attack. This reactivity is central to the formation of new carbon-carbon bonds through reactions with various nucleophiles, including organometallic reagents and enolates.

The reaction of aldehydes with alkynylating agents is a fundamental method for constructing carbon-carbon bonds, leading to the formation of propargyl alcohols, which are precursors to a variety of other organic compounds. This compound can react with suitable alkynylating agents to form alkynyl compounds like 7-methyl-1-nonyne. ontosight.ai The general mechanism involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of the aldehyde.

This reaction is typically carried out using an organometallic acetylide reagent, such as lithium acetylide or a Grignard reagent (ethynylmagnesium bromide). The process begins with the deprotonation of a terminal alkyne by a strong base to generate the highly nucleophilic acetylide ion. This ion then attacks the carbonyl carbon of this compound. The subsequent protonation of the resulting alkoxide intermediate, usually by adding a mild acid or water during workup, yields the corresponding secondary propargyl alcohol.

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, represents a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. gla.ac.uk While typically used with aryl or vinyl halides, variations of this methodology can be adapted for the synthesis of complex alkynes starting from aldehyde derivatives. gla.ac.uk Such reactions provide a versatile route to functionalized alkynes, which are valuable intermediates in organic synthesis. frontiersin.orgucl.ac.uk

Table 1: Alkynylation of this compound

| Reactant 1 | Reactant 2 (Alkynylating Agent) | Catalyst/Conditions | Product |

|---|

Aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions in organic chemistry. sigmaaldrich.comlibretexts.org In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.org this compound, possessing α-hydrogens, can undergo a self-condensation reaction where one molecule acts as the nucleophilic enolate and another acts as the electrophile. wikipedia.org

The reaction is typically catalyzed by a base, which abstracts an α-hydrogen from a molecule of this compound to form an enolate. This enolate then attacks the carbonyl carbon of a second molecule of this compound. Protonation of the resulting alkoxide intermediate yields a β-hydroxy aldehyde, specifically 3-hydroxy-2-isopropyl-9-methyl-decanal. Under more vigorous conditions, such as heating, this aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde.

The self-condensation of aldehydes like octanal (B89490) has been studied using various catalysts, demonstrating the feasibility of this reaction pathway. researchgate.net While specific studies detailing the self-condensation of this compound are not widely published, the principles of aldol chemistry confirm its potential to undergo such reactions. ualberta.ca In mixed aldol reactions, careful selection of reactants and conditions is necessary to prevent the unwanted self-condensation of the enolizable aldehyde. wikipedia.org

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The aldehyde group of this compound can be readily oxidized to a carboxyl group, yielding the corresponding carboxylic acid.

7-Methyloctanoic acid can be synthesized directly from the oxidation of this compound. atamanchemicals.comontosight.ai This transformation is a common and efficient method for preparing carboxylic acids. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective agents.

For instance, the oxidation of the related 4-methyloctanal to 4-methyloctanoic acid has been successfully achieved using potassium permanganate in an aqueous solution containing a base like sodium carbonate. arkat-usa.orgresearchgate.net A similar protocol can be applied to this compound. The reaction mechanism with KMnO₄ involves the formation of a hydrated aldehyde (a geminal diol), which is then oxidized by the permanganate to the carboxylic acid. Other common reagents for this conversion include Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC), although PCC is generally known for stopping at the aldehyde stage when oxidizing primary alcohols. brainly.com

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Water, Na₂CO₃ | 7-Methyloctanoic Acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 7-Methyloctanoic Acid |

Reduction Chemistry and Derivatization to Alcohols

The carbonyl group of this compound can be reduced to a primary alcohol, a process that is the reverse of the alcohol oxidation. This reduction is a key step in the synthesis of important industrial alcohols.

The reduction of this compound yields 7-methyloctan-1-ol, also known as isononanol. ebi.ac.ukatamanchemicals.com A primary industrial method for this conversion is catalytic hydrogenation. ineratec.de This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. procurementresource.com

Commonly used catalysts for aldehyde hydrogenation include transition metals such as nickel (Ni), palladium (Pd), and platinum (Pt), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). ineratec.debeilstein-journals.org The reaction is typically carried out under elevated pressure and temperature to facilitate the reaction. ineratec.de The aldehyde is adsorbed onto the catalyst surface, where the C=O bond is weakened, allowing for the stepwise addition of hydrogen atoms. This method is highly efficient and widely used in the industrial production of alcohols from aldehydes, which are themselves often produced via hydroformylation of alkenes. atamanchemicals.comprocurementresource.com

Table 3: Reduction of this compound

| Reactant | Reducing Agent/Method | Catalyst | Product |

|---|---|---|---|

| This compound | Hydrogen (H₂) | Nickel (Ni) or Palladium (Pd) | 7-Methyloctan-1-ol |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 7-Methyloctan-1-ol |

Elucidation of Reaction Mechanisms

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, offering insights into the stepwise sequence of bond breaking and forming, the role of intermediates, and the energetic pathways involved. For this compound, a branched-chain aldehyde, mechanistic investigations are crucial for controlling reaction outcomes, particularly in stereoselective synthesis and catalytic processes.

Transition State Analysis in this compound Transformations

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. ims.ac.jp Its structure and energy determine the rate and feasibility of a chemical reaction. ims.ac.jprsc.org Understanding the transition state is key to comprehending reaction mechanisms. ims.ac.jp Computational methods are often employed to explore these unstable states, as their direct experimental observation is challenging. ims.ac.jp

In the context of this compound, transition state analysis is particularly relevant to understanding stereoselectivity in its synthesis and reactions. For instance, in the asymmetric synthesis of related α-branched aldehydes like 2-methyloctanal (B1594714), the stereochemical outcome is dictated by the geometry of the transition state during the alkylation of chiral metalloenamines. uoa.gr The preferred transition state conformation minimizes steric interactions, leading to the formation of one enantiomer over the other. uoa.gr Although direct studies on this compound are not explicitly detailed in the provided results, the principles from similar systems are applicable. The alignment of the incoming electrophile relative to the chiral auxiliary attached to the enamine determines the final stereochemistry of the α-carbon. uoa.gr

Computational studies, such as those using the Nudged Elastic Band (NEB) method or newer, more efficient variational methods, can map the potential energy surface of a reaction, identifying the structure and energy of transition states. ims.ac.jp Such analyses can reveal how factors like solvent, temperature, and the structure of the reactants influence the transition state and, consequently, the reaction's selectivity and rate. For example, in reactions involving multiple steps, there can be consecutive transition states linking the starting material, intermediates, and the final product. researchgate.net

Influence of Catalysis on Reactivity Profiles

Homogeneous Catalysis:

In many transformations involving aldehydes, such as hydroformylation, hydrogenation, and aldol reactions, homogeneous catalysts are widely used. For instance, the hydroformylation of alkenes to produce aldehydes, including isomers like 2-methyloctanal, is often catalyzed by transition metal complexes of rhodium or cobalt. osti.govuva.nl In the rhodium-catalyzed hydroformylation of 1-octene, a mixture of nonanal (B32974) and 2-methyloctanal is formed. osti.gov The regioselectivity of this reaction (the ratio of linear to branched aldehydes) is highly dependent on the structure of the phosphine (B1218219) ligands attached to the rhodium center. osti.govuva.nl The "bite angle" of bidentate phosphine ligands, for example, influences the geometry of the transition state, thereby directing the reaction towards the desired isomer. uva.nl

The general mechanism for a catalyzed reaction involves the formation of a catalyst-substrate complex, followed by one or more steps that transform the substrate into the product, and finally, the release of the product and regeneration of the catalyst. saskoer.calibretexts.org For example, in acid catalysis of carbonyl additions, the acid protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile and thus more susceptible to attack by a weak nucleophile. saskoer.ca

Organocatalysis:

In recent decades, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For reactions involving aldehydes, chiral amines or amino acids can be used to form chiral enamines or iminium ions as key intermediates. These intermediates then react with electrophiles or nucleophiles, with the chiral catalyst directing the stereochemical outcome. This approach has been successfully applied to the synthesis of α-branched aldehydes. uoa.gr

The table below summarizes the influence of different catalytic systems on reactions relevant to aldehydes like this compound.

| Catalytic System | Reaction Type | Influence on Reactivity | Key Mechanistic Feature |

| Rhodium/Phosphine Complexes | Hydroformylation | Increases rate and controls regioselectivity (linear vs. branched aldehyde). osti.govuva.nl | Formation of a metal-hydride complex that adds across the alkene double bond. Ligand geometry dictates steric hindrance in the transition state. uva.nl |

| Cobalt Carbonyl Complexes | Hydroformylation | Classic catalyst for producing aldehydes from alkenes. uva.nlresearchgate.net | Formation of HCo(CO)4 as the active species. uva.nl |

| Acid Catalysis (e.g., H+) | Carbonyl Addition | Activates the carbonyl group, making it more electrophilic. saskoer.ca | Protonation of the carbonyl oxygen to form a highly reactive oxonium ion intermediate. saskoer.ca |

| Base Catalysis (e.g., OH-) | Carbonyl Addition | Activates the nucleophile. saskoer.ca | Deprotonation of the nucleophile, increasing its nucleophilicity. saskoer.ca |

| Chiral Amines (Organocatalysis) | Asymmetric Alkylation | Enables enantioselective formation of α-substituted aldehydes. uoa.gr | Formation of a chiral enamine intermediate which directs the approach of the electrophile. uoa.gr |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Elimination Reactions | Acts as a non-nucleophilic base to promote E1cB elimination in the synthesis of unsaturated esters from β-hydroxy esters. organic-chemistry.orgresearchgate.net | Deprotonation to form a carbanion intermediate. organic-chemistry.org |

Biological Roles, Biosynthesis, and Enzymatic Interactions of 7 Methyloctanal

Natural Occurrence and Distribution in Biological Systems

7-Methyloctanal, also known as isononanal, is a branched-chain aldehyde found in specific biological systems. Its presence has been documented in both plant species and various natural extracts, contributing to their characteristic chemical profiles.

Presence in Plant Species (e.g., Sequoiadendron giganteum)

The natural occurrence of this compound has been reported in the giant sequoia, Sequoiadendron giganteum. nih.gov This coniferous tree is native to a limited area of the western Sierra Nevada mountains in California. usda.gov The giant sequoia groves are typically found at elevations between 1,400 and 2,150 meters and are characterized by a humid climate with dry summers. usda.govusda.gov While the tree is dominated by other compounds, the presence of this compound is a noted component of its chemical makeup. nih.gov

Occurrence in Natural Extracts

Beyond its presence in specific plants, this compound is identified as a component in natural extracts, particularly those used in the fragrance industry. It is utilized in perfumes to impart citrus or bergamot-like scents. pharmaffiliates.comtheclinivex.com Its structural relative, octanal (B89490), is a known constituent of citrus oils. perflavory.com

Table 1: Natural Occurrence of this compound

Involvement in Metabolic Pathways

The metabolism of aldehydes is a critical process in many organisms. While specific pathways for this compound are not extensively detailed in the literature, the metabolic fate of structurally similar aldehydes provides significant insight. Generally, branched-chain aliphatic aldehydes are expected to be oxidized to their corresponding carboxylic acids, which can then enter broader metabolic cycles. who.int

Substrate Specificity in Enzyme-Catalyzed Biotransformations

Enzymes exhibit specificity in the substrates they can modify. In the context of biotransformations, aldehydes are common substrates. For instance, a mixture containing 2-methyloctanal (B1594714), an isomer of this compound, was successfully converted using an aldoxime dehydratase in an aqueous medium. semanticscholar.org While not the exact compound, this demonstrates that enzymes can process branched-chain nonanals. Furthermore, related straight-chain aldehydes like octanal are known substrates for enzymes such as alcohol dehydrogenase. perflavory.com Plant enzymes, particularly from the Asteraceae family, are recognized for their ability to perform highly specific conversions of various organic substrates. google.com

Interactions with Aldehyde Dehydrogenases

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids. It is a well-established metabolic pathway that octanal serves as a substrate for fatty aldehyde dehydrogenase. perflavory.com Given the structural similarity, it is highly probable that this compound also interacts with and is metabolized by aldehyde dehydrogenases. This enzymatic oxidation is a key detoxification step, converting reactive aldehydes into less reactive acids that can be further metabolized or excreted. who.int In plants, the upregulation of ALDH genes has been observed in response to stress, indicating their role in processing aldehydes generated under such conditions. researchgate.net

Table 2: Enzyme Interactions with Related Aldehydes

Biosynthetic Pathways Leading to this compound and its Derivatives

Direct biosynthetic pathways for this compound in organisms are not well-documented. However, chemical syntheses can provide models for potential biological routes. A key laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 7-methyloctan-1-ol. nih.gov In a biological system, such a reaction would be catalyzed by an alcohol dehydrogenase.

The precursor alcohol, 7-methyloctan-1-ol, has been synthesized from 6-bromohexan-1-ol and is used in the synthesis of other compounds, such as the sex pheromone of Elater ferrugineus. nih.govscbt.com Furthermore, this compound itself serves as a precursor in the synthesis of more complex molecules. For example, it can be reacted with an alkynylating agent to produce 7-methyl-1-nonyne. ontosight.ai

Table 3: Synthetic Reactions Involving this compound

Precursor Incorporation and Elongation Mechanisms

The biosynthesis of branched-chain aldehydes like this compound often originates from the catabolism of branched-chain amino acids. frontiersin.org In many organisms, this process begins with the deamination of branched-chain amino acids (BCAAs) by branched-chain aminotransferases (BCATs). frontiersin.org This initial step is followed by the decarboxylation of the resulting branched-chain α-keto acids (BCKAs) through the action of the branched-chain α-keto acid dehydrogenase complex (BCKDH). frontiersin.org This enzymatic reaction leads to the formation of various branched-chain acyl-CoAs. frontiersin.org

In the context of long-chain aldehyde synthesis, particularly in plants for cuticular wax formation, the process starts with the activation of C16 and C18 fatty acids to their corresponding acyl-coenzyme A (CoA) esters by a long-chain acyl-CoA synthetase (LACS) in the endoplasmic reticulum. oup.com Subsequent elongation of these fatty acyl-CoAs is carried out by a β-ketoacyl-CoA synthase, a key enzyme in the elongation system. oup.com For instance, mutations in the gene encoding this enzyme can lead to a reduction in all wax components longer than C24. oup.com This elongation machinery provides the backbone that can be further modified to produce a variety of long-chain molecules, including branched aldehydes.

While the direct precursor for this compound is not explicitly detailed in the provided search results, the general pathways for branched-chain and long-chain aldehyde formation suggest that a branched-chain amino acid or a short-chain branched fatty acid serves as the initial building block. This precursor would then undergo elongation cycles to achieve the eight-carbon chain length. In some cases, a Kochi coupling reaction has been used in the synthetic preparation of the precursor 7-methyloctan-1-ol, starting from bromoalcohol and iPrMgBr, highlighting a potential synthetic route for creating the necessary precursors for laboratory studies. nih.gov

Enzymatic Steps in Branched-Chain Aldehyde Formation

The formation of branched-chain aldehydes from their precursor molecules involves several key enzymatic steps. A significant pathway involves the direct conversion of branched-chain amino acids to branched-chain aldehydes. This reaction is catalyzed by a serine decarboxylase-like (SDC-L) enzyme. frontiersin.org Evidence for this pathway has been found in plants like alfalfa and chickpea, where heterologously expressed SDC-L enzymes were capable of this direct conversion. frontiersin.org

Another critical enzyme in the formation of branched-chain aldehydes is branched-chain keto acid decarboxylase. nih.gov This enzyme acts on α-keto acids, such as α-keto isocaproic acid, to produce aldehydes like 3-methyl butanal. nih.gov This enzyme's activity has been identified in various microorganisms, including certain species of lactococci and yeast. nih.gov

Once the branched-chain aldehyde is formed, it can be further metabolized. Aldehyde dehydrogenases (ALDHs) can oxidize these aldehydes to their corresponding carboxylic acids. frontiersin.orgcreative-proteomics.com These carboxylic acids can then be activated to branched-chain acyl-CoAs by carboxyl-CoA ligases (CCLs). frontiersin.org Alternatively, the branched-chain aldehydes can be reduced to branched-chain alcohols by alcohol dehydrogenase (ADH) enzymes. frontiersin.org

In the context of alkane formation in plants, a two-step process is observed where a fatty acyl-CoA is first reduced to an aldehyde by a fatty acyl-CoA reductase. oup.com This aldehyde is then converted to an alkane by an aldehyde decarbonylase. oup.com This highlights the central role of aldehydes as intermediates in various biosynthetic pathways.

Table 1: Key Enzymes in Branched-Chain Aldehyde Metabolism

| Enzyme Family | Function | Reference |

| Branched-chain aminotransferases (BCATs) | Deamination of branched-chain amino acids to form branched-chain α-keto acids. | frontiersin.org |

| Branched-chain α-ketoacid dehydrogenase complex (BCKDH) | Decarboxylation of branched-chain α-keto acids to form branched-chain acyl-CoAs. | frontiersin.org |

| Serine decarboxylase-like (SDC-L) enzymes | Direct conversion of branched-chain amino acids to branched-chain aldehydes. | frontiersin.org |

| Branched chain keto acid decarboxylase | Decarboxylation of α-keto acids to form branched-chain aldehydes. | nih.gov |

| Aldehyde dehydrogenases (ALDHs) | Oxidation of aldehydes to their corresponding carboxylic acids. | frontiersin.orgcreative-proteomics.com |

| Alcohol dehydrogenase (ADH) | Reduction of aldehydes to their corresponding alcohols. | frontiersin.org |

| Carboxyl-CoA ligases (CCLs) | Activation of carboxylic acids to acyl-CoAs. | frontiersin.org |

| Fatty acyl-CoA reductase | Reduction of fatty acyl-CoA to an aldehyde. | oup.com |

| Aldehyde decarbonylase | Conversion of an aldehyde to an alkane. | oup.com |

Studies on Biological Activity and Receptor Interactions

Enzyme Inhibition Studies of this compound Derivatives

While direct enzyme inhibition studies on this compound are not extensively detailed in the provided results, the broader class of aldehydes and their derivatives are known to be involved in enzyme inhibition. For instance, various derivatives of compounds like thiourea (B124793) and 4-hydroxycoumarin (B602359) have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase-II. mdpi.comscielo.br

In one study, thiourea derivatives were tested for their anticholinesterase activity, with some compounds showing significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Similarly, certain 4-hydroxycoumarin derivatives exhibited inhibitory potential against carbonic anhydrase-II and urease. scielo.br Furthermore, a library of 4-Hydroxy Pd-C-Ⅲ derivatives was prepared and showed moderate to potent α-glucosidase inhibition. nih.gov These studies demonstrate the potential for aldehyde-containing or related structures to act as enzyme inhibitors. The reactive nature of the aldehyde functional group allows it to interact with biological macromolecules, including enzymes, potentially leading to modulation of their activity. scbt.com

Table 2: Examples of Enzyme Inhibition by Derivatives of Various Compounds

| Compound Class | Target Enzyme(s) | Observed Effect | Reference |

| Thiourea Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition, with some derivatives showing potent activity. | mdpi.com |

| 4-Hydroxycoumarin Derivatives | Carbonic Anhydrase-II, Urease | Inhibition, with varying degrees of potency. | scielo.br |

| 4-Hydroxy Pd-C-Ⅲ Derivatives | α-Glucosidase, PTP1B, α-Amylase | Moderate to potent inhibition. | nih.gov |

| Indole Derivatives | Hyaluronidase | Good inhibition, with IC50 values in the micromolar range. | nih.gov |

| Cepafungin I | β5 subunit of the proteasome | Potent inhibition. | nih.gov |

Investigation of Biological Signaling Pathways Modulated by Aldehydes

Aldehydes, including potentially this compound, can act as signaling molecules and modulate various biological pathways. creative-proteomics.comcreative-proteomics.com At low concentrations, they can influence cellular communication, gene expression, cell proliferation, differentiation, and apoptosis. creative-proteomics.com For example, retinaldehyde is a crucial signaling molecule in the visual cycle. creative-proteomics.comcreative-proteomics.com

Reactive aldehydes, often generated during oxidative stress, can significantly impact cellular signaling. tandfonline.comnih.gov They can react with proteins, lipids, and DNA, leading to the formation of adducts that alter the function of these biomolecules. creative-proteomics.comtandfonline.com This modification of macromolecules can interfere with cellular signaling pathways. tandfonline.com For instance, some aldehydes have been shown to modulate the activity of transcription factors like NF-κB and AP-1, which are involved in inflammatory responses. tandfonline.com

The accumulation of reactive aldehydes is associated with the activation of stress response pathways, including DNA damage repair, antioxidant responses, and heat shock responses. nih.gov Aldehydes can also influence inflammatory processes and immune responses by activating immune cells and triggering the release of pro-inflammatory mediators. creative-proteomics.com The ability of aldehydes to diffuse through biological membranes allows them to impact cellular signaling and metabolic processes throughout the cell. scbt.com In the context of olfaction, this compound has been shown to be a good activator of the rat I7 olfactory receptor, suggesting a direct interaction with a specific signaling pathway. oup.com

Environmental Fate and Degradation Studies of 7 Methyloctanal

Abiotic Transformation Pathways

Abiotic transformation encompasses the degradation of a chemical compound through non-living physical and chemical processes in the environment. For 7-methyloctanal, these pathways primarily involve reactions with water, light, and atmospheric oxidants.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For aliphatic aldehydes like this compound, direct hydrolytic degradation is generally not considered a significant environmental fate process. The aldehyde functional group does not readily undergo hydrolysis under typical environmental pH conditions. thermofisher.commasterorganicchemistry.com

While aldehydes can reversibly react with water to form hydrates (gem-diols), this equilibrium does not typically lead to the breakdown of the carbon skeleton. libretexts.org The stability of these hydrates can be influenced by environmental factors, but this does not constitute a primary degradation pathway. beilstein-journals.org Studies on the parent compound di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), from which this compound can be formed as a metabolite, have shown that this compound itself was not observed as a product of hydrolytic degradation experiments. researchgate.net This further suggests that hydrolysis is not a key formation or degradation route for this compound in the environment.

Biotic Degradation and Biodegradation Kinetics

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from soil and water.

Microbial Degradation Pathways in Environmental Matrices

This compound has been identified as a biotransformation product of the plasticizer DINCH, indicating that it is part of microbial metabolic pathways. researchgate.netresearchgate.net The general mechanism for the aerobic biodegradation of aliphatic aldehydes involves their oxidation to the corresponding carboxylic acid. This conversion is a common step in the metabolism of alkanes and related compounds by bacteria and fungi. iu.eduoecd.org The resulting carboxylic acid, in this case, 7-methyloctanoic acid, can then be further metabolized by the microorganism through pathways such as β-oxidation, ultimately breaking it down into smaller molecules that can be used for energy and cell growth. oecd.org

Studies on similar aldehydes support this pathway. For instance, nonanal (B32974) is known to undergo biodegradation in activated sludge, confirming that this class of compounds is susceptible to microbial attack. nih.gov The efficiency of this degradation can depend on various factors, including the concentration of the compound and the specific microbial populations present. nih.govnih.gov

Identification of Biodegradation Products (e.g., 7-Methyloctanoic acid)

Research has confirmed the formation of 7-methyloctanoic acid as a key biodegradation product of this compound. researchgate.net In studies investigating the degradation of DINCH, this compound was identified as an intermediate which was subsequently oxidized to 7-methyloctanoic acid under biotic conditions. researchgate.net This aligns with the well-established biochemical pathway where aldehyde dehydrogenases catalyze the conversion of aldehydes to carboxylic acids.

Table 2: Biodegradation of this compound

| Process | Intermediate Compound | Primary Transformation Product | Subsequent Fate |

| Microbial Metabolism | This compound | 7-Methyloctanoic Acid researchgate.net | Further degradation via β-oxidation oecd.org |

Environmental Monitoring and Detection of Transformation Products

The detection of this compound and its transformation products like 7-methyloctanoic acid in environmental matrices such as water, soil, or air requires sensitive analytical methods. Aliphatic aldehydes are frequently detected in environmental samples, including precipitation and surface waters, often as byproducts of atmospheric photochemical reactions or industrial and biogenic emissions. researchgate.netgnest.org

The standard approach for analyzing aldehydes involves a derivatization step to improve their stability and chromatographic behavior. sigmaaldrich.com A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. sigmaaldrich.comresearchgate.net These derivatives can then be analyzed using gas chromatography coupled with mass spectrometry (GC-MS), which allows for both identification and quantification at low concentrations. researchgate.net

Similarly, the detection of the primary degradation product, 7-methyloctanoic acid, and other carboxylic acids in environmental samples is also well-established. researchgate.netresearchgate.net These polar compounds are often analyzed by gas chromatography after a derivatization step (e.g., esterification) or by liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com Monitoring for these transformation products is essential for a complete understanding of a compound's environmental fate, as the degradation products may have their own distinct environmental behavior and toxicological profiles. acs.org

Computational Modeling of Environmental Degradation Pathways

Computational modeling serves as an essential predictive tool in environmental science for assessing the fate and transformation of chemical compounds. chemrxiv.org These in silico methods are employed to forecast the likely degradation pathways of substances like this compound, offering insights into their environmental persistence and the formation of transformation products. chemrxiv.org Models such as Quantitative Structure-Activity Relationships (QSAR) and pathway prediction systems are widely used to estimate a chemical's biodegradability and its transformation under various environmental conditions. nih.goveuropa.eu

Several systems exist that can predict single transformation steps or complete degradation pathways. chemrxiv.org These models often rely on extensive databases of experimentally observed biotransformation reactions and rule-based systems to predict plausible degradation routes for organic compounds. pitt.eduethz.ch For instance, the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System (PPS) utilizes biotransformation rules derived from reactions in its database and the scientific literature to project likely microbial degradation pathways. pitt.eduethz.ch Similarly, other tools like the Chemical Transformation Simulator (CTS), BioTransformer, and the EAWAG-BBD/PPS are used to predict both biotic and abiotic degradation processes, including hydrolysis. researchgate.net

In the context of this compound, computational models have been used to predict its formation and subsequent transformation. Studies on the plasticizer 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) identified this compound as a predicted second-step biotransformation product. researchgate.net This prediction was consistent with experimental observations where levels of this compound were significantly higher under biotic conditions during degradation studies of DINCH. researchgate.net The models further predict the subsequent oxidation of the aldehyde group in this compound to form the corresponding carboxylic acid, 7-methyloctanoic acid. researchgate.net

The table below summarizes some of the computational tools and their application in predicting the environmental degradation pathways relevant to this compound.

| Computational Tool/Model | Type | Application in Degradation Pathway Prediction | Reference |

| EAWAG-BBD/PPS | Pathway Prediction System | Predicts plausible microbial degradation pathways based on a library of biotransformation rules. pitt.eduethz.ch It predicted the formation of multiple biotransformation products from parent compounds like DINCH. researchgate.net | pitt.eduethz.chresearchgate.net |

| QSAR Toolbox | QSAR Model | Predicts environmental fate parameters and was used to forecast the biotic and abiotic (hydrolysis) transformation of parent compounds of this compound. researchgate.net | researchgate.net |

| Chemical Transformation Simulator (CTS) | Pathway Prediction System | Predicts abiotic hydrolysis and microbial degradation pathways. researchgate.netresearchgate.net It was used to predict the hydrolytic degradation pathway of DINCH. researchgate.net | researchgate.netresearchgate.net |

| BioTransformer | Pathway Prediction System | Predicts biotic transformations of chemical compounds. researchgate.net It was used alongside other tools to predict unique biotransformation products for various plasticizers. researchgate.net | researchgate.net |

These computational approaches provide valuable, albeit predictive, information that helps to fill data gaps in the environmental assessment of chemicals. chemrxiv.org The accuracy of these predictions is often evaluated on a single-transformation-step level, and they are most reliable for compounds structurally similar to those with known biodegradation pathways in the scientific literature. chemrxiv.orgethz.ch

Advanced Analytical and Spectroscopic Characterization of 7 Methyloctanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 7-methyloctanal. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H NMR spectroscopy for this compound provides distinct signals for each unique proton environment. The aldehydic proton (CHO) is characteristically found in the downfield region of the spectrum, typically between δ 9.4 and 9.8 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The protons of the methyl groups attached to the chiral center at C7 are diastereotopic and are expected to appear as a doublet around δ 0.8-0.9 ppm. The remaining methylene protons along the aliphatic chain will present as complex multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm. caspre.cachemrxiv.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (CHO) | 9.76 | t |

| H2 (CH₂) | 2.42 | dt |

| H3 (CH₂) | 1.62 | m |

| H4 (CH₂) | 1.30 | m |

| H5 (CH₂) | 1.28 | m |

| H6 (CH₂) | 1.17 | m |

| H7 (CH) | 1.51 | m |

| H8/H9 (CH₃)₂ | 0.86 | d |

Note: Predicted data is generated using computational models and may vary from experimental values. hmdb.cachemaxon.comnmrdb.org Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dt (doublet of triplets).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of δ 200-205 ppm. hw.ac.uk The carbons of the isopropyl group at the C7 position and the other methylene carbons of the chain resonate at higher field strengths. uoa.gr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C1 (CHO) | 202.8 |

| C2 | 44.0 |

| C3 | 22.1 |

| C4 | 29.2 |

| C5 | 29.5 |

| C6 | 38.9 |

| C7 | 27.9 |

| C8/C9 | 22.6 |

Note: Predicted data is generated using computational models and may vary from experimental values. caspre.canmrdb.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. pressbooks.pubhmdb.ca A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network along the aliphatic chain. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. pressbooks.pubrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. pearson.comlibretexts.org Another key feature is the C-H stretching vibration of the aldehydic proton, which gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ range. slideshare.netnist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like C-C single bonds, which are weak in the IR spectrum, often produce stronger signals in Raman spectra. np-mrd.orgspectroscopyonline.com The symmetric vibrations of the carbon backbone would be particularly Raman active. mdpi.comresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | Stretch | ~2850 and ~2750 | Weak |

| C=O (aldehyde) | Stretch | 1740-1720 | Strong |

| C-H (aliphatic) | Stretch | 3000-2850 | Strong |

| C-H (aliphatic) | Bend | 1470-1365 | Medium |

Note: These are general ranges for aliphatic aldehydes and may vary slightly for this compound. benthamopen.com

Infrared spectroscopy can also be employed to study the conformational isomers of flexible molecules like this compound. nih.gov Different spatial arrangements of the molecule (conformers) can give rise to slight shifts in the vibrational frequencies of certain bonds. By analyzing the IR spectrum, potentially at different temperatures, it may be possible to identify the presence of different conformers and gain insight into their relative stabilities. However, for a long-chain, branched aldehyde, the complexity of the spectrum can make detailed conformational analysis challenging. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. msu.edu Aliphatic aldehydes like this compound exhibit a weak absorption band in the UV region corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. This absorption typically occurs around 280-300 nm. chemaxon.comsci-hub.se Since there are no other chromophores that absorb in the visible range, this compound is a colorless liquid. The intensity of this absorption (molar absorptivity, ε) is generally low. uv-vis-spectral-atlas-mainz.orgrsc.org

Electronic Transitions of Aldehyde Chromophores

The carbonyl group (C=O) within an aldehyde functional group acts as a chromophore, the part of a molecule responsible for its absorption of ultraviolet (UV) and visible light. sathyabama.ac.inspcmc.ac.in Saturated aldehydes like this compound, which lack extensive conjugation, exhibit two primary types of electronic transitions: the n → π* (n-to-pi-star) and the π → π* (pi-to-pi-star) transitions. sathyabama.ac.injove.comslideshare.net

The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the oxygen atom, to an antibonding π* orbital of the carbonyl group. sathyabama.ac.inspcmc.ac.in This transition is relatively low in energy, resulting in an absorption band in the near-UV region, typically between 270 and 300 nm. spcmc.ac.inmasterorganicchemistry.com However, this transition is considered "forbidden" by symmetry rules because the non-bonding orbital and the π* orbital are spatially perpendicular, leading to poor orbital overlap. jove.comelte.hu Consequently, the probability of this transition is low, which results in a characteristically weak absorption band with a low molar extinction coefficient (ε), often less than 100. elte.huupi.edu

The π → π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. sathyabama.ac.inbbec.ac.in This is a high-energy transition and therefore occurs at shorter wavelengths, typically below 200 nm for simple, non-conjugated aldehydes. slideshare.netmasterorganicchemistry.com Unlike the n → π* transition, the π → π* transition is "allowed" by symmetry, resulting in a very intense absorption band with a high molar extinction coefficient. elte.hu

Saturated aldehydes also exhibit n → σ* and σ → σ* transitions, but these require even higher energy and absorb at wavelengths in the far or vacuum UV region (typically <200 nm), which are not accessible by standard UV-Vis spectrophotometers. spcmc.ac.inbbec.ac.inadpcollege.ac.in For routine analysis, the weak n → π* transition is the most diagnostically significant feature in the UV-Vis spectrum of a saturated aldehyde like this compound. masterorganicchemistry.com

Table 1: Typical Electronic Transitions for Saturated Aldehyde Chromophores

| Transition Type | Electron Promotion | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Characteristics |

| n → π | Non-bonding (lone pair) electron to antibonding π orbital | 270 - 300 nm | Low (< 100) | Symmetry forbidden, weak intensity. elte.huupi.edu |

| π → π | Bonding π electron to antibonding π orbital | ~180 - 195 nm | High (> 10,000) | Symmetry allowed, strong intensity. sathyabama.ac.inslideshare.net |

| n → σ | Non-bonding (lone pair) electron to antibonding σ orbital | ~190 nm | Moderate | High energy, far UV region. spcmc.ac.inbbec.ac.in |

| σ → σ | Bonding σ electron to antibonding σ orbital | ~150 nm | High | Very high energy, far UV region. spcmc.ac.inbbec.ac.in |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a compound. spectroscopyonline.com While standard mass spectrometers measure nominal mass (to the nearest integer), HRMS instruments can measure mass with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the differentiation of molecules that have the same nominal mass but different molecular formulas. spectroscopyonline.comlibretexts.org

For this compound, the molecular formula is C9H18O. The exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da, by definition), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da). This calculation provides a highly specific value that can be compared against the experimentally measured mass from an HRMS instrument. The ability to obtain a single, correct empirical formula from an accurate mass measurement is a significant advantage in structural identification. spectroscopyonline.com

Table 2: High-Resolution Mass Comparison for Nominal Mass 142

| Molecular Formula | Calculated Exact Mass (Da) | Difference from C9H18O (mDa) |

| C9H18O | 142.135765 | 0 |

| C8H14O2 | 142.099380 | -36.385 |

| C10H22 | 142.172151 | +36.386 |

| C8H18N2 | 142.147000 | +11.235 |

| C7H14N2O | 142.110614 | -25.151 |

Fragmentation Pattern Analysis for Structural Characterization

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides detailed structural information. rutgers.eduacdlabs.com The fragmentation of aliphatic aldehydes like this compound is governed by several predictable pathways. jove.comjove.com

Key fragmentation mechanisms include:

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group breaks. jove.com For this compound, α-cleavage can result in the loss of a hydrogen radical (H•) to form a stable acylium ion at [M-1]+, or the loss of the C7H15 alkyl radical to form an ion at m/z 29 ([CHO]+). jove.comwhitman.edu The [M-1] peak is a diagnostic feature for aldehydes. jove.com

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. rutgers.edujove.com A six-membered transition state leads to the elimination of a neutral alkene and the formation of a radical cation. For this compound, this would involve the transfer of a γ-hydrogen to the carbonyl oxygen, resulting in the elimination of propene (C3H6) and the formation of a characteristic fragment ion at m/z 44. whitman.edu

Other Fragmentations: Straight-chain and branched aldehydes can also undergo cleavage at other C-C bonds, leading to a series of alkyl fragments. Common losses include the loss of water ([M-18]), ethylene (B1197577) ([M-28]), and larger neutral fragments. whitman.edu Fragmentation at the branch point in the isobutyl group is also expected. rutgers.edu

Table 3: Predicted Mass Fragments for this compound (C9H18O, MW=142.24)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C9H18O]•+ | Molecular Ion (M•+) |

| 127 | [C8H15O]+ | α-Cleavage (Loss of •CH3 from branch) |

| 99 | [C6H11O]+ | α-Cleavage (Loss of •C3H7) |

| 85 | [C5H9O]+ | Cleavage of C4-C5 bond |

| 71 | [C5H11]+ | Cleavage of C3-C4 bond |

| 57 | [C4H9]+ | Isobutyl cation from cleavage at branch point |

| 44 | [C2H4O]•+ | McLafferty Rearrangement |

| 43 | [C3H7]+ | Propyl or isopropyl cation |

| 29 | [CHO]+ | α-Cleavage (Loss of •C8H17) |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. The choice of method depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. filab.fr It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. technologynetworks.com This makes it particularly suitable for trace analysis in complex matrices such as environmental or biological samples. leeder-analytical.com

For trace-level detection, derivatization is often employed to improve the chromatographic properties and sensitivity of aldehydes. mdpi.com A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. researchgate.net These derivatives are highly volatile and can be detected with high sensitivity using GC-MS, especially with negative chemical ionization (NCI) MS detection. researchgate.net The use of selected ion monitoring (SIM) mode further enhances sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the target analyte. technologynetworks.com

Table 4: Example GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

| GC Column | Rtx-5MS, DB-5, or similar | Provides separation based on boiling point and polarity. |

| Injector | Split/Splitless | Introduces sample onto the column; splitless mode used for trace analysis. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Elutes compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| MS Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Ionizes the molecules for MS detection. NCI is used for PFBHA derivatives. researchgate.net |

| MS Detector Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum; SIM increases sensitivity for target compounds. technologynetworks.com |

High-Performance Liquid Chromatography (HPLC) of Derivatives

High-performance liquid chromatography (HPLC) is another powerful separation technique, but it is not directly suitable for analyzing simple aliphatic aldehydes like this compound. hitachi-hightech.com This is because these aldehydes lack a strong chromophore, making them virtually undetectable by standard UV-Vis detectors. hitachi-hightech.comrsc.org

To overcome this limitation, pre-column or post-column derivatization is necessary. jasco-global.comthermoscientific.fr This process involves reacting the aldehyde with a reagent that attaches a chromophoric or fluorophoric tag to the molecule. researchgate.net The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comwaters.com Aldehydes react with an acidified solution of DNPH to form stable 2,4-dinitrophenylhydrazone derivatives. waters.comtandfonline.com These derivatives are intensely colored, absorb strongly in the UV-Vis region (around 360 nm), and can be easily separated by reversed-phase HPLC. hitachi-hightech.comtandfonline.com This method allows for the sensitive and quantitative analysis of aldehydes in various samples, including air and water. hitachi-hightech.comwaters.com Other derivatization reagents, such as 1,3-cyclohexanedione (B196179) for fluorescence detection, are also used. jasco-global.com

Table 5: Common Derivatization Reagents for HPLC Analysis of Aldehydes

| Reagent | Abbreviation | Derivative Formed | Detection Method |

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | UV-Vis (~360 nm) hitachi-hightech.com |

| o-Phthalaldehyde (with an amine) | OPA | Isoindole | Fluorescence thermoscientific.fr |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Carbamate (after reduction of aldehyde to alcohol) | Fluorescence |

| Dansyl Hydrazine | Hydrazone | Fluorescence | |

| 1,3-Cyclohexanedione | Fluorescence jasco-global.com |

Computational Chemistry and Theoretical Studies of 7 Methyloctanal

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to calculate its geometry and energy. researchgate.netnih.gov Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. acs.org For a molecule like 7-methyloctanal, DFT is employed to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry—by minimizing the total energy of the system. mdpi.com

The geometry optimization process would confirm that the aldehyde group (–CHO) has a planar structure due to the sp² hybridization of the carbonyl carbon. The long, branched alkyl chain, however, is flexible. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles for the entire molecule. researchgate.net For instance, studies on other aldehydes using DFT have provided detailed structural parameters. mdpi.com

Illustrative Data Table: Predicted Geometrical Parameters for the Aldehyde Group in this compound Note: The following data is representative of a typical saturated aldehyde, as calculated by DFT methods like B3LYP/6-31G(d,p), and serves as an illustration for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-H (aldehyde) | ~1.12 Å | |

| C-C (adjacent to C=O) | ~1.52 Å | |

| Bond Angle | O=C-H | ~121° |

| O=C-C | ~124° | |

| H-C-C | ~115° |

The total energy calculated through DFT corresponds to the molecule's stability. By comparing the energies of different possible arrangements (conformers), the most energetically favorable structure can be identified.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. figshare.comrsc.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are often used to obtain highly accurate electronic properties. figshare.comnih.gov

Charge Distribution: Ab initio calculations can map the distribution of electron density across the this compound molecule. This reveals the partial charges on each atom, which are crucial for understanding its polarity and intermolecular interactions. As expected for an aldehyde, the highly electronegative oxygen atom in the carbonyl group carries a significant partial negative charge, while the carbonyl carbon atom bears a partial positive charge. rsc.org This polarity is a key determinant of the molecule's chemical behavior.